molecular formula C19H31NOSi B8201935 3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Cat. No.: B8201935
M. Wt: 317.5 g/mol
InChI Key: CBPPWYJNBKWVIL-UHFFFAOYSA-N
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Description

3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically involves multiple steps, starting with the preparation of the hexahydro-s-indacene core. The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for better control over reaction conditions and can improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of a hydroxyl group, while reduction can yield the corresponding amine.

Mechanism of Action

The mechanism by which 3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine exerts its effects involves the cleavage of the TBDMS group under specific conditions, revealing the reactive hydroxyl or amine group. This allows the compound to participate in further chemical reactions, targeting specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(((tert-Butyldimethylsilyl)oxy)methyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine apart from similar compounds is its specific structural configuration, which combines the stability of the TBDMS group with the reactivity of the hexahydro-s-indacene core. This unique combination makes it particularly valuable in synthetic organic chemistry and drug development.

Properties

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NOSi/c1-19(2,3)22(4,5)21-12-15-10-9-14-11-13-7-6-8-16(13)18(20)17(14)15/h11,15H,6-10,12,20H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPPWYJNBKWVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC2=C1C(=C3CCCC3=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NOSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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